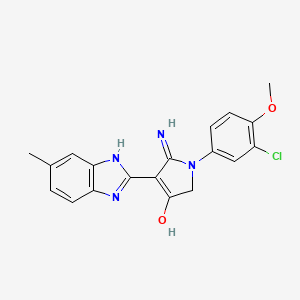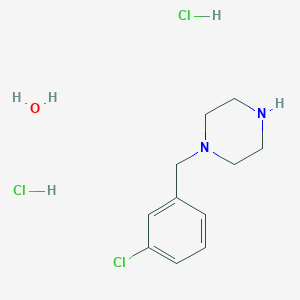![molecular formula C17H23FN2O3 B6089822 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B6089822.png)
4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide, also known as FBM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. FBM is a small molecule that belongs to the class of oxoamides and has been found to exhibit interesting biological properties.
Mecanismo De Acción
4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. By inhibiting the activity of PARP, 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide can induce DNA damage and trigger cell death in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide has been shown to exhibit several biochemical and physiological effects, including the induction of DNA damage, inhibition of cell proliferation, and apoptosis (programmed cell death) in cancer cells. 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide has several advantages for lab experiments, including its small molecular size, which allows for easy synthesis and modification, and its ability to selectively target cancer cells. However, 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide also has limitations, including its low solubility and potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for research on 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide, including the development of more potent and selective PARP inhibitors, the identification of new targets for 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide, and the investigation of its potential use in combination with other anticancer agents. Additionally, further research is needed to determine the safety and efficacy of 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide in vivo and to identify potential applications in other fields such as chemical biology and drug discovery.
Métodos De Síntesis
4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide can be synthesized using a multistep process that involves the reaction of 3-fluorobenzylamine with 4-chlorobutanoyl chloride to form the intermediate product, which is then reacted with N,N-dimethylmorpholine and triethylamine to obtain the final product, 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide.
Aplicaciones Científicas De Investigación
4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide has been the subject of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. Researchers have been investigating the biological properties of 4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide to identify its potential use as a therapeutic agent for the treatment of various diseases.
Propiedades
IUPAC Name |
4-[2-[(3-fluorophenyl)methyl]morpholin-4-yl]-N,N-dimethyl-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-19(2)16(21)6-7-17(22)20-8-9-23-15(12-20)11-13-4-3-5-14(18)10-13/h3-5,10,15H,6-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDLOBZNZJBRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC(=O)N1CCOC(C1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6089742.png)
![1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6089749.png)


![2-{1-[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B6089775.png)
![1-(5-methoxy-2-furoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6089786.png)
![1-(2,6-dimethyl-4-morpholinyl)-3-[(1,1-dimethyl-2-propyn-1-yl)oxy]-2-propanol hydrochloride](/img/structure/B6089788.png)
![2-ethyl-5-{6-[(1-phenylethyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B6089796.png)
![7-cyclopropyl-9-(4-fluorophenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6089805.png)
![N-{4-[(5-bromo-1-naphthoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B6089811.png)
![2-butyryl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6089819.png)
![2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine](/img/structure/B6089821.png)

